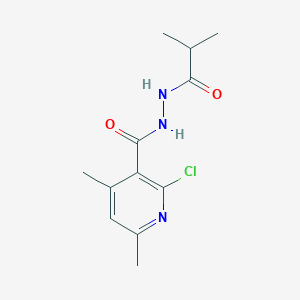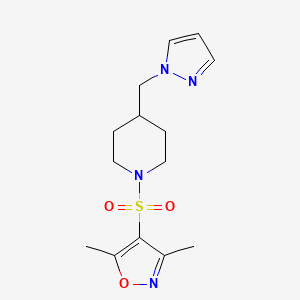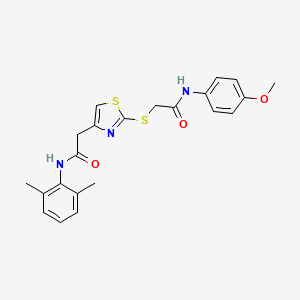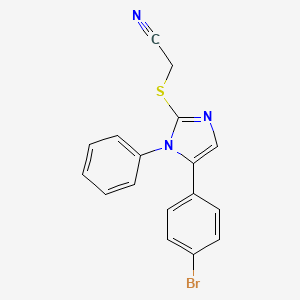
2-((5-(4-bromophenyl)-1-phenyl-1H-imidazol-2-yl)thio)acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Antibacterial Activity
Triazoles, including this compound, have demonstrated antibacterial properties . Researchers have explored their potential as antimicrobial agents against various bacterial strains. Investigating the specific mechanisms of action and optimizing the structure for enhanced efficacy is an ongoing area of interest.
Antifungal Properties
The presence of the 4,5-disubstituted-4H-1,2,4-triazole-3-thiol moiety in chemical compounds has been associated with antifungal activity . Scientists have studied derivatives of this compound to assess their effectiveness against fungal pathogens. Understanding their mode of action and selectivity is crucial for developing novel antifungal drugs.
Anticancer Research
Triazoles have also been investigated for their potential as anticancer agents . Researchers explore their cytotoxic effects on cancer cells, aiming to identify compounds that selectively target tumor cells while minimizing harm to healthy tissues. The compound’s structure and interactions with cellular components play a critical role in its efficacy.
Antioxidant Activity
The antioxidant properties of triazoles, including this compound, are of interest . Antioxidants help neutralize harmful free radicals, which can contribute to oxidative stress and various diseases. Investigating the radical-scavenging abilities of this compound may reveal its potential as a therapeutic agent.
Anticonvulsant Effects
Triazoles have shown promise as anticonvulsants . Researchers study their ability to modulate neuronal excitability and prevent seizures. Understanding the compound’s interactions with ion channels and neurotransmitter systems is essential for developing effective anticonvulsant drugs.
Organic Synthesis and Medicinal Chemistry
Beyond specific applications, this compound serves as a valuable building block in organic synthesis and medicinal chemistry . Its unique structure allows for diverse functionalization, making it useful for creating more complex molecules. Researchers explore its reactivity and versatility in designing new compounds.
For further details, you can refer to the original research article . Additionally, if you need more information on any specific application, feel free to ask! 😊
Propriétés
IUPAC Name |
2-[5-(4-bromophenyl)-1-phenylimidazol-2-yl]sulfanylacetonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrN3S/c18-14-8-6-13(7-9-14)16-12-20-17(22-11-10-19)21(16)15-4-2-1-3-5-15/h1-9,12H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUNZVJLMGIEJNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=CN=C2SCC#N)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((5-(4-bromophenyl)-1-phenyl-1H-imidazol-2-yl)thio)acetonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)but-2-enamide](/img/structure/B2499451.png)
![1-(4-bromo-2-fluorophenyl)-4-[4-(3-chlorophenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2499452.png)
![N-(1-cyano-1-cyclopropylethyl)-2-[2-(thiophen-2-yl)pyrrolidin-1-yl]acetamide](/img/structure/B2499453.png)
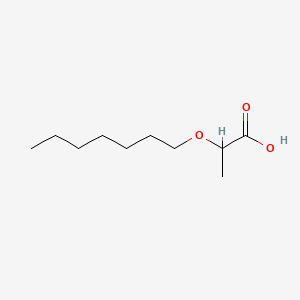
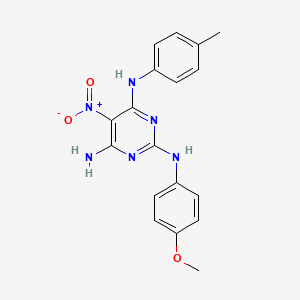
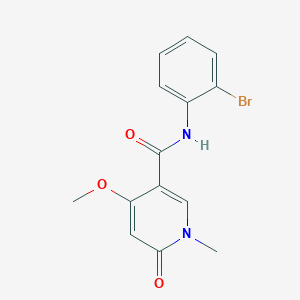
![1-[2-(2-Chlorophenyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2499459.png)
![2-(2-chloro-6-fluorobenzyl)-8-fluoro-5-(4-fluorobenzyl)-2H-pyrazolo[4,3-c]quinolin-3(5H)-one](/img/structure/B2499461.png)
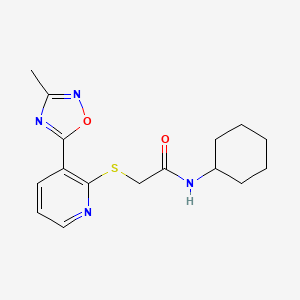
![4-(N,N-dipropylsulfamoyl)-N-(2-(methylthio)benzo[d]thiazol-5-yl)benzamide](/img/structure/B2499465.png)

